molecular formula C13H25N3O2 B1453274 N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide CAS No. 1053657-10-5

N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide

Cat. No.: B1453274
CAS No.: 1053657-10-5
M. Wt: 255.36 g/mol
InChI Key: LAVPQFBKGSGBMO-UHFFFAOYSA-N
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Description

N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyclopentyl group, an aminopropylidene group, and a hydrazinecarboxylic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of cyclopentylamine with a suitable hydrazine derivative under controlled conditions. One common method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydrazine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates through nucleophilic acyl substitution reactions, facilitated by catalysts such as DMAP

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the cyclopentyl and aminopropylidene groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-[(N-cyclopentyl-C-ethylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-5-11(14-10-8-6-7-9-10)15-16-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPQFBKGSGBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1CCCC1)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159613
Record name 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-10-5
Record name 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide
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N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide
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N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide
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N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide
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N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide
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N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide

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